molecular formula C14H21NO4S B6503321 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1396746-04-5

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6503321
CAS No.: 1396746-04-5
M. Wt: 299.39 g/mol
InChI Key: SYZJGZKLZNGRAJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by:

  • A hydroxy group at the 2-position of the propyl chain.
  • A methylsulfanyl (SCH₃) group at the 3-position of the propyl chain.
  • A 3-methoxyphenoxy substituent on the acetamide backbone.

Its structural complexity necessitates specialized synthetic routes, likely involving protective group strategies for the hydroxy and sulfur-containing moieties .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-14(17,10-20-3)9-15-13(16)8-19-12-6-4-5-11(7-12)18-2/h4-7,17H,8-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZJGZKLZNGRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC(=C1)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent-Based Comparisons

Table 1: Key Substituent Differences Among Acetamide Analogs
Compound Name / ID Substituent Features Potential Implications
Target Compound 2-hydroxy-2-methyl-3-(SCH₃)propyl; 3-methoxyphenoxy Enhanced hydrogen bonding (hydroxy), lipophilicity (SCH₃), and electron-donating effects (methoxy).
N-(3-acetylphenyl)-2-(5-methyl-2-isopropylphenoxy)acetamide Acetylphenyl; isopropylphenoxy Increased steric bulk (isopropyl) and electron-withdrawing effects (acetyl).
Alachlor () 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) Herbicidal activity due to chloro and methoxymethyl groups; reduced polarity.
Compound 40004 () 4-methoxyphenyl Simpler structure; lacks sulfur or hydroxy groups, potentially lower solubility.
Fluazaindolizine () Trifluoroacetamide with pyridylmethyl substituents High fungicidal activity attributed to fluorine atoms and heteroaromatic systems.
Key Observations :
  • Hydrogen Bonding : The target compound’s hydroxy group enables stronger intermolecular hydrogen bonding compared to alachlor or 40004, which may enhance crystalline stability or solubility in polar solvents .
  • Electronic Effects: The 3-methoxyphenoxy group provides electron-donating resonance effects, contrasting with electron-withdrawing groups (e.g., chloro in alachlor), which could modulate reactivity in synthetic or degradation pathways .
Key Observations :
  • The hydroxy and methylsulfanyl groups in the target compound likely require orthogonal protective strategies (e.g., silyl ethers for hydroxy, thioethers for SCH₃) to prevent side reactions during synthesis .
Hypothetical Data Based on Substituent Trends :
  • Solubility : Moderate aqueous solubility due to hydroxy and methoxy groups, but lower than purely polar analogs (e.g., 40005).
  • Bioactivity : Methylsulfanyl groups are associated with pesticidal activity (e.g., dimethenamid in ), suggesting possible herbicidal or antifungal applications .
  • Stability : The hydroxy group may render the compound susceptible to oxidation, whereas the SCH₃ group could enhance resistance to enzymatic degradation compared to thioether-free analogs .

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